molecular formula C7H18Cl2N2 B1532590 N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride CAS No. 224309-57-3

N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride

Cat. No. B1532590
CAS RN: 224309-57-3
M. Wt: 201.13 g/mol
InChI Key: WYOMVPNXWDCQRG-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2 . It is a solid substance and its IUPAC name is N,N-dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2.2ClH/c1-9(2)6-7-4-3-5-8-7;;/h7-8H,3-6H2,1-2H3;2*1H . This indicates that the compound consists of a pyrrolidine ring with a dimethylamino group attached to one of the carbon atoms in the ring. Two chloride ions are also associated with the molecule.


Physical And Chemical Properties Analysis

“N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride” is a solid substance . Its molecular weight is 201.14 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Biological Activity

Pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Protoporphyrinogen Oxidase (PPO) Inhibitors

Monocarbonyl analogs of cyclic imides, N-phenylpyrrolidin-2-ones and N-phenyldihydro-1H-pyrrol-2-ones, acted as potential protoporphyrinogen oxidase (PPO) inhibitors . The in vitro assay showed that most of the synthesized compounds have good to excellent PPO inhibition activity and significant herbicidal activity .

Antimicrobial Activity

The structure-activity relationship (SAR) investigation showed that, in consideration of the N′-substituents, antibacterial activity increased in the order: N′-Et < N′-H < N′-Pr < N′-Ph .

Anticancer Activity

Pyrrolidin-2-one derivatives have shown promising results in the field of cancer research . They have been found to exhibit significant anticancer activity .

Antidepressant Activity

Pyrrolidin-2-one derivatives have also been found to exhibit antidepressant activity . This makes them a potential candidate for the development of new antidepressant drugs .

Safety and Hazards

The compound is classified as a combustible solid . It does not have a specified flash point . The compound should be handled with care, and appropriate safety measures should be taken while handling and storing it .

properties

IUPAC Name

N,N-dimethyl-1-pyrrolidin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-4-3-5-8-7;;/h7-8H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOMVPNXWDCQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679075
Record name N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride

CAS RN

224309-57-3
Record name N,N-Dimethyl-1-(pyrrolidin-2-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl(pyrrolidin-2-ylmethyl)amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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